Triethyl 4-phosphonobutyrate

Descripción

Historical Trajectory and Initial Research Context of Organophosphonates

The journey into organophosphorus chemistry began in the early 19th century. In 1820, Jean Louis Lassaigne's work reacting ethanol (B145695) with phosphoric acid laid some of the earliest groundwork. nih.gov This was followed by Franz Anton Voegeli's synthesis of triethyl phosphate (B84403) in 1848. researchgate.netmdpi.comingentaconnect.com A significant milestone was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854, which was later identified as the first organophosphate cholinesterase inhibitor. researchgate.netmdpi.com

The late 19th and early 20th centuries saw the development of key synthetic reactions that are still fundamental to organophosphonate chemistry. The Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone for forming carbon-phosphorus bonds. wikipedia.orgjk-sci.comchemeurope.comchinesechemsoc.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a phosphonate (B1237965). wikipedia.orgorganic-chemistry.org The mechanism proceeds through an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) intermediate, which then dealkylates to the final phosphonate. wikipedia.orgchemeurope.com

Another pivotal method is the Michaelis-Becker reaction , which involves the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide. sustech.edu.cnwikipedia.org While often providing lower yields than the Michaelis-Arbuzov reaction, it remains a valuable tool for C-P bond formation. wikipedia.org These foundational reactions paved the way for the synthesis of a vast array of organophosphorus compounds, including Triethyl 4-phosphonobutyrate.

Foundational Significance of this compound as a Synthetic Building Block

This compound, with the chemical formula C10H21O5P, is a phosphonate ester that serves as a crucial intermediate in organic synthesis. smolecule.com Its primary significance lies in its application as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction . researchgate.netwikipedia.org This reaction is a widely used method for the stereoselective synthesis of alkenes, particularly (E)-alkenes, from aldehydes and ketones. wikipedia.orguniba.it

In the HWE reaction, the phosphonate carbanion, generated by treating this compound with a base, acts as a nucleophile that attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org The resulting intermediate then eliminates a dialkyl phosphate salt to form the alkene. wikipedia.org A key advantage of the HWE reaction over the related Wittig reaction is that the phosphate byproduct is water-soluble and easily removed, simplifying product purification. researchgate.net

The utility of this compound in the HWE reaction allows for the synthesis of a variety of α,β-unsaturated esters, which are important structural motifs in many biologically active molecules and natural products. rsc.orgresearchgate.netnih.gov For example, it can be used to prepare ethyl esters of unsaturated carboxylic acids, which can then be hydrolyzed to the corresponding acids. researchgate.net The synthesis of this compound itself can be achieved via the Arbuzov reaction between triethyl phosphite and ethyl 4-bromobutyrate. researchgate.net

Properties of this compound

| Property | Value |

| CAS Number | 2327-69-7 amadischem.comchemicalbook.com |

| Molecular Formula | C10H21O5P smolecule.comchemicalbook.com |

| Molecular Weight | 252.24 g/mol smolecule.comchemicalbook.com |

| Appearance | Clear, colorless liquid smolecule.comcymitquimica.com |

| Boiling Point | 152-154 °C/14 mmHg sigmaaldrich.com |

| Density | 1.064 g/mL at 25 °C sigmaaldrich.com |

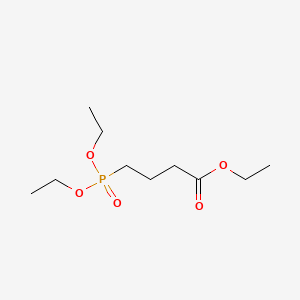

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-diethoxyphosphorylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYESTJSRASJZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299942 | |

| Record name | Ethyl 4-(diethoxyphosphoryl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2327-69-7 | |

| Record name | 2327-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(diethoxyphosphoryl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2327-69-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Triethyl 4 Phosphonobutyrate

Optimization and Mechanistic Studies of the Michaelis–Arbuzov Reaction

The Michaelis–Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is the most widely employed method for the synthesis of phosphonate (B1237965) esters. nih.govwikipedia.org The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, leading to the formation of a dialkyl alkylphosphonate. wikipedia.org

Strategic Application of Triethyl Phosphite with Halogenated Substrates

The synthesis of Triethyl 4-phosphonobutyrate is classically achieved through the Michaelis–Arbuzov reaction by reacting triethyl phosphite with a suitable 4-halogenated butyrate (B1204436) ester, such as ethyl 4-bromobutyrate. The reaction proceeds through an SN2 mechanism, where the phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate. This is followed by the displacement of an ethyl group from the phosphonium (B103445) salt by the halide ion to yield the final phosphonate product and ethyl halide as a byproduct. wikipedia.org

The general reaction scheme is as follows:

P(OEt)3 + Br(CH2)3COOEt → (EtO)2P(O)(CH2)3COOEt + EtBr

Triethyl phosphite + Ethyl 4-bromobutyrate → This compound + Ethyl bromide

The reactivity of the halogenated substrate is a critical factor, with the reactivity order being I > Br > Cl. nih.gov While alkyl iodides are the most reactive, alkyl bromides often provide a good balance of reactivity and stability for practical synthetic applications.

Parameters Influencing Reaction Efficiency and Product Yields

The efficiency and yield of the Michaelis–Arbuzov reaction for the synthesis of this compound are influenced by several key parameters. Optimization of these conditions is essential for achieving high product yields and minimizing side reactions.

Temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate. wikipedia.org However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is often determined empirically for each specific substrate.

Catalysts: While the classical Michaelis-Arbuzov reaction is often performed without a catalyst, the use of Lewis acids has been shown to significantly enhance the reaction rate and allow for milder reaction conditions. For instance, Lewis acids such as zinc iodide (ZnI2) can facilitate the reaction at lower temperatures. orgsyn.org The use of catalysts can be particularly beneficial for less reactive alkyl halides.

Solvent: The choice of solvent can influence the reaction rate and outcome. While the reaction can be carried out neat, solvents can be used to improve solubility and control the reaction temperature. Polyethylene glycol (PEG) has been reported as an environmentally benign and effective medium for the Michaelis-Arbuzov reaction, in some cases allowing the reaction to proceed at lower temperatures. nih.gov

Reactant Ratio: The stoichiometry of the reactants can also impact the yield. Using an excess of the triethyl phosphite can help to drive the reaction to completion, but this may necessitate a more rigorous purification process to remove the unreacted phosphite.

| Parameter | Condition | Effect on Yield/Efficiency | Reference |

|---|---|---|---|

| Temperature | Elevated (e.g., 66-140 °C) | Increases reaction rate, but can lead to side reactions if too high. | orgsyn.org |

| Catalyst | Lewis Acids (e.g., ZnI2) | Allows for lower reaction temperatures and can improve yields. | orgsyn.org |

| Solvent | Neat or high-boiling solvents | Can improve solubility and temperature control. PEG has been shown to be effective. | nih.gov |

| Halogenated Substrate | Reactivity: I > Br > Cl | More reactive halides lead to faster reactions. | nih.gov |

Innovative Approaches in the Synthesis of Related Phosphonate Esters

While the Michaelis–Arbuzov reaction remains a primary tool for phosphonate ester synthesis, several innovative methodologies have been developed to overcome some of its limitations, such as the need for high temperatures and the use of alkyl halides.

One notable advancement is the Lewis acid-mediated reaction of alcohols with triethyl phosphite. This approach circumvents the need to first convert the alcohol to an alkyl halide, offering a more direct and atom-economical route. For example, benzylic and allylic alcohols can be converted to their corresponding phosphonates in a one-pot procedure using triethyl phosphite and a Lewis acid catalyst like zinc iodide. orgsyn.org

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the formation of C-P bonds. These methods can often be performed under milder conditions than the traditional Michaelis-Arbuzov reaction and may tolerate a broader range of functional groups. For instance, the palladium-catalyzed coupling of H-phosphonates with alkyl halides or triflates provides an alternative route to phosphonate esters. organic-chemistry.org

Photochemical methods represent a more recent innovation in phosphonate synthesis. The photo-induced Michaelis-Arbuzov reaction can proceed under mild conditions, often at room temperature, using a photocatalyst. This approach can be particularly useful for the synthesis of arylphosphonates. nih.gov

These innovative approaches offer valuable alternatives to the classical Michaelis-Arbuzov reaction, providing milder reaction conditions, broader substrate scope, and improved efficiency for the synthesis of a variety of phosphonate esters, including those structurally related to this compound.

Mechanistic Investigations of Triethyl 4 Phosphonobutyrate Reactivity

The Horner-Wadsworth-Emmons Olefination Protocol

The most prominent application of triethyl 4-phosphonobutyrate is its use as a nucleophilic partner in the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov This reaction facilitates the stereoselective synthesis of alkenes from aldehydes and ketones, offering significant advantages over the classical Wittig reaction, such as the facile removal of the water-soluble phosphate (B84403) byproduct and typically higher E-selectivity for the resulting olefin. alfa-chemistry.com

The HWE reaction involving this compound proceeds through a well-established multi-step pathway. wikipedia.org The key stages are:

Deprotonation: The reaction is initiated by the abstraction of a proton from the carbon alpha to the phosphonate (B1237965) group using a suitable base. This generates a resonance-stabilized phosphonate carbanion. The negative charge is delocalized between the α-carbon and the oxygen atoms of the phosphoryl group.

Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric β-alkoxyphosphonate intermediates (also known as betaines). wikipedia.org

Oxaphosphetane Formation: The β-alkoxyphosphonate intermediates undergo an intramolecular cyclization. The oxygen anion attacks the electrophilic phosphorus atom to form a transient four-membered ring structure known as an oxaphosphetane. alfa-chemistry.com

Elimination: The oxaphosphetane intermediate is unstable and rapidly collapses. This occurs via the cleavage of the carbon-phosphorus and carbon-oxygen bonds, yielding the final alkene product and a water-soluble diethyl phosphate salt. This elimination step is typically stereospecific. wikipedia.org

The reversibility of the initial nucleophilic addition and the subsequent elimination steps are key factors that govern the final stereochemical outcome of the reaction.

The HWE reaction is renowned for its ability to control the geometry of the newly formed double bond. With stabilized phosphonates like this compound, the reaction predominantly yields the thermodynamically more stable (E)-alkene. wikipedia.org This high E-selectivity is attributed to the reversibility of the initial addition and the oxaphosphetane formation steps. The intermediates can equilibrate to favor the sterically less hindered transition state that leads to the trans-alkene. alfa-chemistry.comwikipedia.org

Several factors can be manipulated to influence the E/Z ratio:

Substrate Structure: Increasing the steric bulk of the aldehyde or ketone substrate generally enhances E-selectivity as it amplifies the steric repulsion in the transition state leading to the Z-isomer. wikipedia.org

Phosphonate Modification: While this compound itself strongly favors E-olefins, modifications to the phosphonate ester groups can invert this selectivity. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters), can dramatically favor the formation of (Z)-alkenes. This is because the electron-withdrawing groups accelerate the rate of elimination from the kinetically favored syn-intermediate, preventing equilibration to the more stable anti-intermediate.

Reaction Temperature: Higher reaction temperatures tend to favor thermodynamic control, thus increasing the proportion of the (E)-alkene by allowing the intermediates to fully equilibrate. wikipedia.org Conversely, lower temperatures can sometimes be used to trap the kinetic product, potentially increasing Z-selectivity.

The choice of reaction conditions is crucial for optimizing the yield and stereoselectivity of the HWE reaction.

Base: A variety of bases can be used to generate the phosphonate carbanion, ranging from strong, non-nucleophilic bases to milder options. Common strong bases include sodium hydride (NaH), n-butyllithium (n-BuLi), and potassium hexamethyldisilazide (KHMDS). The counterion of the base can significantly influence stereoselectivity; lithium cations (from n-BuLi) are known to promote higher E-selectivity compared to sodium or potassium cations. wikipedia.org

Solvent: Aprotic ethereal solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are most commonly employed as they effectively solvate the metal cations without interfering with the reaction intermediates. alfa-chemistry.com

Additives: Certain additives can be used to modulate reactivity and selectivity. Under the Masamune-Roush conditions, lithium chloride (LiCl) is used in conjunction with a weaker base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile. This protocol is particularly useful for reactions with base-sensitive substrates and reliably delivers (E)-alkenes. alfa-chemistry.com For Z-selective reactions under Still-Gennari conditions, a crown ether like 18-crown-6 (B118740) is often added to sequester the potassium cation, promoting a dissociated carbanion and enhancing kinetic control.

The following table summarizes typical conditions for the HWE reaction, particularly relevant in the context of complex molecule synthesis, such as in the preparation of prostaglandin (B15479496) analogs where a four-carbon side chain is installed.

| Condition Type | Base | Solvent | Typical Temperature | Primary Outcome |

|---|---|---|---|---|

| Standard (E-selective) | NaH | THF or DME | 0 °C to Room Temp. | High E-selectivity |

| Masamune-Roush (E-selective) | DBU / LiCl | Acetonitrile | Room Temp. | High E-selectivity, good for sensitive substrates |

| High E-Selectivity | n-BuLi | THF | -78 °C to Room Temp. | Very high E-selectivity due to Li⁺ |

| Still-Gennari (Z-selective) Analog | KHMDS / 18-crown-6 | THF | -78 °C | High Z-selectivity (requires modified phosphonate) |

Diversification through Nucleophilic Transformations

While the HWE reaction is the principal transformation of this compound, the carbanion generated upon deprotonation is a versatile nucleophile that can, in principle, participate in other reactions. Based on the known reactivity of similar phosphonate-stabilized carbanions, other nucleophilic transformations are mechanistically plausible. wikipedia.org

These transformations include:

Alkylation: The phosphonate carbanion can be alkylated by reacting it with alkyl halides. This would result in the formation of a new carbon-carbon bond at the alpha position, yielding a substituted phosphonate that could then be used in a subsequent HWE reaction to generate a trisubstituted alkene.

Michael Addition: The carbanion can potentially act as a nucleophile in a conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This would form a new adduct containing the phosphonobutyrate moiety.

However, for this compound specifically, these alternative nucleophilic pathways are less commonly documented in synthetic literature compared to its widespread use in olefination reactions.

Hydrolytic Pathways and Carboxylic Acid Generation

This compound possesses three ester functional groups: two ethyl phosphonate esters and one ethyl carboxylate ester. The selective hydrolysis of the carboxylate ester is a key transformation, as it generates 4-(diethoxyphosphoryl)butanoic acid. This carboxylic acid is a crucial building block, for instance, in the synthesis of certain prostaglandin analogs where the free acid is required for subsequent transformations. researchgate.net

The selective hydrolysis, or saponification, of the ethyl carboxylate can be achieved under basic conditions, typically using an alkali metal hydroxide (B78521) such as lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a mixed aqueous-organic solvent system (e.g., THF/water or ethanol (B145695)/water). The carboxylate ester is generally more susceptible to hydrolysis under these conditions than the phosphonate esters. Careful control of reaction conditions, such as temperature and the stoichiometry of the base, is necessary to prevent competing hydrolysis of the phosphonate groups.

Furthermore, the generation of the free carboxylic acid from the phosphonate ester can have a profound influence on the stereochemical outcome of a subsequent HWE reaction. Research by Nagao and others has shown that when the phosphonate contains a free carboxylic acid, HWE reactions promoted by magnesium-based reagents can lead to unexpectedly high E/Z ratios, attributed to thermodynamic control involving a magnesium chelate. researchgate.net This demonstrates a direct interplay between hydrolysis and the primary olefination reactivity of the phosphonate.

Strategic Applications of Triethyl 4 Phosphonobutyrate in Complex Organic Synthesis

Construction of Olefinic Scaffolds

The primary utility of triethyl 4-phosphonobutyrate lies in its role as a phosphonate (B1237965) ylide precursor for the HWE reaction. This olefination reaction is favored over the classical Wittig reaction due to several advantages: the carbanion generated from the phosphonate is more nucleophilic and less basic, it can react efficiently with both aldehydes and ketones, and the water-soluble dialkyl phosphate (B84403) byproduct is easily removed, simplifying product purification. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons reaction employing phosphonate reagents is a premier method for the stereocontrolled synthesis of α,β-unsaturated esters. researchgate.net The reaction involves the deprotonation of the phosphonate at the α-carbon using a base, followed by nucleophilic addition of the resulting carbanion to an aldehyde or ketone. wikipedia.org This addition leads to an oxaphosphetane intermediate, which then collapses to form the alkene and a water-soluble phosphate salt. nrochemistry.com

A significant feature of the HWE reaction is its high (E)-stereoselectivity, which arises from thermodynamic control in the formation of the key intermediate. wikipedia.orgorganic-chemistry.org The reaction mechanism favors an antiperiplanar approach of the reactants, leading predominantly to the (E)-alkene. organic-chemistry.orgalfa-chemistry.com Various bases and reaction conditions can be employed to optimize yield and selectivity, including sodium hydride (NaH), 1,8-Diazabicycloundec-7-ene (DBU), lithium hydroxide (B78521) (LiOH), and Masamune-Roush conditions (LiCl/DBU). nrochemistry.comalfa-chemistry.comresearchgate.net

The reaction of this compound with an aldehyde (R-CHO) specifically yields an ethyl ester with a newly formed double bond, extending the carbon chain. The resulting α,β-unsaturated ester can be subsequently hydrolyzed to the corresponding carboxylic acid if desired.

| Aldehyde Reactant | Base/Solvent | Resulting Product Class | Typical Stereoselectivity |

|---|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde) | NaH / THF | (E)-Ethyl Cinnamate Derivatives | High (E)-selectivity (>95%) |

| Aliphatic Aldehydes (e.g., Hexanal) | DBU, K2CO3 / Solvent-free | (E)-α,β-Unsaturated Aliphatic Esters | Excellent (E)-selectivity (~99%) rsc.org |

| α,β-Unsaturated Aldehydes (e.g., Crotonaldehyde) | LiOH·H2O / Solvent-free | (E)-Polyunsaturated Esters | High (E)-selectivity researchgate.net |

Carbon chain homologation, the process of extending a carbon chain by a specific number of atoms, is a fundamental operation in organic synthesis. The HWE reaction is recognized as one of the most reliable methods for this purpose. nrochemistry.com When this compound is used, it acts as a four-carbon homologating agent.

The process begins with the olefination of a starting aldehyde (R-CHO). The reaction introduces a butenoate moiety, effectively lengthening the original carbon skeleton by four carbons while installing a reactive alkene functionality. The resulting unsaturated ester can then undergo further transformations, such as reduction of the double bond or modification of the ester group, to yield a saturated and elongated carbon chain. This two-step sequence of olefination followed by reduction represents a powerful strategy for iterative carbon chain extension in linear syntheses. researchgate.net

Utility in Natural Product Synthesis and Medicinal Chemistry Intermediates

The reliability and stereoselectivity of the HWE reaction make this compound and similar phosphonates essential reagents in the synthesis of complex, biologically active molecules.

α,β-Unsaturated esters are common structural motifs found in a wide array of biologically active natural products and pharmaceuticals. nih.govasianpubs.org The HWE reaction provides a direct route to these valuable intermediates. For instance, cinnamic acid amides, which can be derived from the esters produced via HWE reactions, exhibit a broad spectrum of biological activities, including anticancer properties. mdpi.com The synthesis of these molecules often involves the reaction of an appropriate aldehyde with a phosphonate reagent to construct the core α,β-unsaturated amide scaffold. mdpi.com Furthermore, phosphonate-containing compounds themselves have biological relevance; for example, L-2-amino-4-phosphonobutyrate (L-AP4) is a known ligand for metabotropic glutamate (B1630785) receptors, highlighting the importance of the phosphonobutyrate structure in medicinal chemistry. nih.gov The HWE reaction is a key step in building intermediates that are later elaborated into final drug candidates. nih.govnih.gov

The intramolecular version of the Horner-Wadsworth-Emmons reaction is a powerful strategy for the synthesis of cyclic compounds, including macrocycles, which are prevalent in natural products. This approach involves a molecule containing both a phosphonate ester and a carbonyl group (aldehyde or ketone). Upon addition of a base, the phosphonate is deprotonated and the resulting carbanion attacks the tethered carbonyl group, closing the ring.

This methodology has been successfully applied to form five- to seven-membered rings as well as large macrocyclic structures. nrochemistry.comorganicchemistrydata.org The Masamune-Roush conditions are often employed for these transformations due to their mildness, which is crucial when dealing with sensitive, multifunctional substrates.

| Target Natural Product | Ring Size | Reaction Type | Significance |

|---|---|---|---|

| (-)-5,6-Dihydrocineromycin B | 14-membered | Intramolecular HWE | Forms the core macrocyclic lactone structure. |

| Rhyzoxin | 16-membered | Intramolecular HWE | Key macrocyclization step in the total synthesis. organicchemistrydata.org |

| Amphoteronolide B | 26-membered | Intramolecular HWE | Demonstrates applicability to very large ring systems. organicchemistrydata.org |

Total synthesis of complex natural products is often achieved through a convergent strategy where different fragments of the molecule are synthesized separately and then coupled together. The HWE reaction is frequently used to construct these individual fragments or to link them. The deconstruction of complex natural products into smaller, more accessible fragments for biological screening is an emerging area in drug discovery, and synthetic methods like the HWE reaction are crucial for producing these fragments. researchgate.netchimia.ch

In the total synthesis of the pentacyclopropane antifungal agent FR-900848, for example, an HWE reaction was used to construct a key diene unit within a fragment of the molecule. alfa-chemistry.com Similarly, the synthesis of the C14-C35 fragment of Halaven®, a potent anticancer drug, relies on olefination strategies to build up the complex carbon skeleton. researchgate.net The HWE reaction provides a robust and predictable method for creating the specific olefinic geometry required in these advanced synthetic intermediates.

Development of Functionalized Derivatives and Analogs

The strategic functionalization of this compound and the synthesis of its analogs represent a key avenue in expanding its utility in complex organic synthesis. While direct modifications of the this compound backbone are not extensively documented in publicly available research, the principles of phosphonate chemistry allow for the theoretical design and synthesis of a variety of derivatives. These modifications can be broadly categorized into transformations involving the phosphonate moiety, the ester group, and the aliphatic chain.

A primary method for creating derivatives is through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the deprotonation of the carbon alpha to the phosphonate group to form a stabilized carbanion, which then reacts with aldehydes or ketones to yield alkenes, predominantly with an (E)-stereochemistry. The reactivity and versatility of the HWE reaction make it a cornerstone in the synthesis of complex molecules.

For instance, the reaction of the carbanion of a phosphonate ester with an aromatic aldehyde, such as benzaldehyde, would yield an unsaturated ester. The general scheme for such a reaction is presented below:

General Reaction Scheme for Horner-Wadsworth-Emmons Reaction

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Benzaldehyde | Sodium Hydride (NaH) | Ethyl 5-phenylpent-4-enoate |

Furthermore, the ester functionality of this compound offers another site for modification. Standard organic transformations can be employed to convert the ethyl ester into other functional groups. For example, hydrolysis of the ester would yield the corresponding carboxylic acid, 4-(diethoxyphosphoryl)butanoic acid. This carboxylic acid can then be coupled with various amines to form a library of amides, or reduced to the corresponding alcohol.

Theoretical Transformations of the Ester Group

| Starting Material | Reagent(s) | Product |

| This compound | 1. NaOH, H₂O 2. H₃O⁺ | 4-(Diethoxyphosphoryl)butanoic acid |

| 4-(Diethoxyphosphoryl)butanoic acid | SOCl₂, Amine (R-NH₂) | N-substituted 4-(diethoxyphosphoryl)butanamide |

| This compound | LiAlH₄ | 4-(Diethoxyphosphoryl)butan-1-ol |

Analogs of this compound with variations in the carbon chain can also be envisioned. For example, the introduction of substituents along the butyrate (B1204436) chain would lead to a diverse range of phosphonate building blocks. While specific examples starting from this compound are scarce, the synthesis of such analogs can be achieved through alternative multi-step synthetic routes.

The development of these functionalized derivatives and analogs is crucial for expanding the scope of this compound as a versatile reagent in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds.

Emerging Research Frontiers for Triethyl 4 Phosphonobutyrate

Advanced Catalytic Transformations and Process Intensification

The field of process intensification aims to develop smaller, more efficient, and sustainable chemical production methods. researchgate.net Techniques such as continuous flow chemistry, microreactors, and advanced catalytic systems are at the forefront of this initiative. researchgate.netresearchgate.net Continuous flow synthesis, for example, offers benefits like improved heat and mass transfer, enhanced safety, and easier scalability compared to traditional batch processes. nih.govnih.gov

Computational Chemistry Approaches for Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of novel synthetic routes. Methodologies like Density Functional Theory (DFT) are used to model molecular structures and energies, providing insights that can guide experimental work.

However, a review of the literature did not yield specific computational studies focused on the reaction design and prediction for Triethyl 4-phosphonobutyrate. While computational models for other organophosphorus compounds exist, the specific parameters and reaction coordinates for this compound have not been a reported subject of in-depth computational investigation.

Interdisciplinary Research in Materials Science and Environmental Chemistry

The unique chemical structure of this compound suggests its potential for interdisciplinary applications. Organophosphorus compounds, in general, are explored for their utility as flame retardants, plasticizers, and functional monomers in polymer chemistry. e3s-conferences.orgresearchgate.net Their environmental fate and biodegradation are also areas of active research. dntb.gov.uabohrium.com

Despite the potential, specific research on the integration of this compound into advanced materials or detailed studies on its environmental impact and degradation pathways are limited. While it may be used as a plasticizer, in-depth studies on its effect on polymer properties or its specific environmental persistence and biodegradability are not extensively documented. researchgate.net The use of related organophosphorus compounds in various applications is known, but direct research findings on this compound in these interdisciplinary fields are not available to construct a detailed analysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Triethyl 4-phosphonobutyrate, and how do reaction conditions influence yield?

- Methodological Answer : The Michaelis-Arbuzov reaction is a common synthetic route, involving alkyl halides and triethyl phosphite. Key factors include stoichiometry (e.g., excess triethyl phosphite to drive completion), temperature (typically 90–120°C), and reaction duration (40–72 hours). Monitoring via P NMR can confirm intermediate formation and completion . For example, incomplete conversion due to side reactions (e.g., triethyl phosphate formation) may require iterative optimization of solvent systems (e.g., anhydrous toluene) and catalyst-free conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and P NMR are critical for confirming the phosphonate ester group and alkyl chain integrity. For instance, P NMR peaks near 25–30 ppm indicate successful phosphonylation .

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry ensures purity (>97%) and detects trace impurities like unreacted starting materials .

- Elemental Analysis : Validates empirical formula (CHOP) and rules out halogen contaminants from synthesis .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to:

- Temperature : 40°C (ambient) vs. 4°C (refrigerated) over 30 days.

- Humidity : 75% relative humidity to assess hydrolysis susceptibility.

- Light : UV-Vis exposure to evaluate photodegradation.

Analytical endpoints include NMR for structural integrity and gravimetric analysis for mass loss. Store in airtight containers under nitrogen to minimize oxidation .

Advanced Research Questions

Q. How can mechanistic discrepancies in this compound’s reactivity with nucleophiles be resolved?

- Methodological Answer : Contradictory reports on reactivity (e.g., in cross-coupling reactions) may arise from solvent polarity or catalyst choice. To address this:

- Control Experiments : Compare reactivity in polar aprotic (DMF) vs. nonpolar (toluene) solvents.

- Kinetic Studies : Use in-situ IR or P NMR to track reaction progress and intermediate lifetimes.

- Computational Modeling : DFT calculations can predict transition states and explain steric/electronic effects of the phosphonate group .

Q. What strategies optimize this compound’s use in asymmetric catalysis or chiral synthesis?

- Methodological Answer : The phosphonate group’s stereoelectronic properties can be leveraged for chiral induction:

- Chiral Auxiliaries : Introduce enantiopure substituents (e.g., binaphthyl groups) to the butyrate chain.

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in Pd- or Rh-catalyzed reactions.

- Dynamic Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .

Q. How does this compound interact with biological targets like glutamate transporters, and what experimental models validate these interactions?

- Methodological Answer :

- In Vitro Models : Use rat cortical wedges or retinal preparations to measure depolarization responses via electrophysiology. Compare with DL-2-amino-4-phosphonobutyrate (DL-AP4) as a positive control .

- Radioligand Binding Assays : Assess competitive inhibition using H-labeled glutamate in synaptic membranes.

- Molecular Docking : Predict binding affinities to glutamate transporter homologs (e.g., EAAT1) using cryo-EM structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.